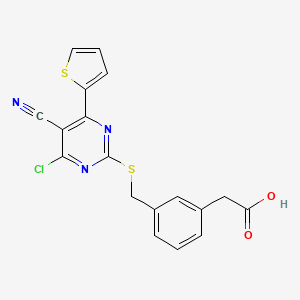
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:
Formation of Thiophene Ring: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling and Functionalization: The thiophene and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted pyrimidine derivatives
Scientific Research Applications
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit kinases and other molecular targets involved in cancer cell proliferation.
Material Science: The thiophene moiety in this compound makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for treating glaucoma.
Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.
Uniqueness
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is unique due to its combination of a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety
Properties
Molecular Formula |
C18H12ClN3O2S2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[3-[(4-chloro-5-cyano-6-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-17-13(9-20)16(14-5-2-6-25-14)21-18(22-17)26-10-12-4-1-3-11(7-12)8-15(23)24/h1-7H,8,10H2,(H,23,24) |
InChI Key |
QFACWMFCPXXPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC(=C(C(=N2)Cl)C#N)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)

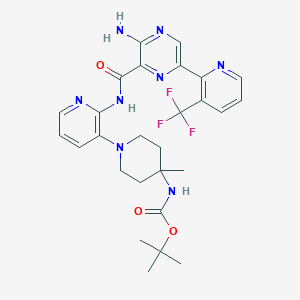
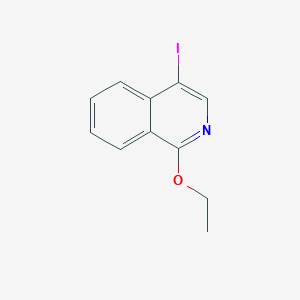
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
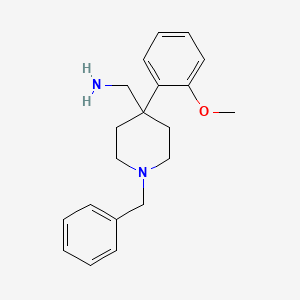
![2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one](/img/structure/B11831590.png)
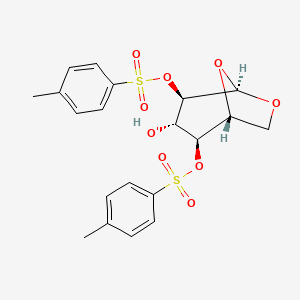
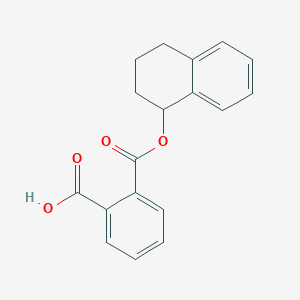
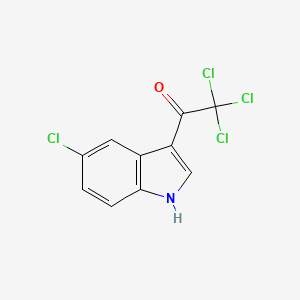

![6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one](/img/structure/B11831636.png)
